2-(3-Chlorophenyl)oxazole
Overview
Description
2-(3-Chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.
Van Leusen Reaction: This method involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) to form oxazoles.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)oxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions to form oxazole N-oxides.
Reduction: Reduction of oxazoles can lead to the formation of oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazolines.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
2-(3-Chlorophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)oxazole: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.
2-(3-Bromophenyl)oxazole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
2-(3-Chlorophenyl)oxazole is unique due to the presence of the 3-chlorophenyl group, which can enhance its chemical stability and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s overall properties and applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELCLQNAMTZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494876 | |
Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-06-8 | |
Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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